Cas no 145918-59-8 (2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)-)

2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)- structure
145918-59-8 structure
Product Name:2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)-
Número CAS:145918-59-8
MF:C20H20O6
Megavatios:356.369206428528
CID:98010
PubChem ID:9998370
Update Time:2025-04-18

2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)- Propiedades químicas y físicas

Nombre e identificación

    • 2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)-
    • (3R,4S)-6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl) -7-methoxy-3,4-dihydro-2-naphthalenecarbaldehyde
    • 2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymeth...
    • 7,8,9,9-TETRADEHYDROISOLARICIRESINOL
    • (3R,4S)-3-[(TRIETHYLSILYL)OXY]-4-PHENYL-2-
    • (3R,4S)-3-triethylsilyloxy-4-phenylazetidin-2-one
    • (3R,4S)-4-Phenyl-3-triethylsilyloxy-2-azetidinone
    • (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
    • (3R-cis)-4-Phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
    • 4-phenyl-3-triethylsilanyloxy-azetidin-2-one
    • 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde
    • 7,8,9,9-Tetradehydroisolariciresil
    • HY-N2741
    • 357645-16-0
    • CHEMBL486209
    • FS-10388
    • Vitexin B-1
    • CS-0023241
    • 145918-59-8
    • (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
    • AKOS040760797
    • Renchi: 1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1
    • Clave inchi: PATMJUOZIPKVAS-YWZLYKJASA-N
    • Sonrisas: OC[C@H]1C(C=O)=CC2C=C(C(=CC=2[C@@H]1C1C=CC(=C(C=1)OC)O)O)OC

Atributos calculados

  • Calidad precisa: 356.12600
  • Masa isotópica única: 356.12598835g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 5
  • Complejidad: 520
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Superficie del Polo topológico: 96.2Ų

Propiedades experimentales

  • Color / forma: Powder
  • PSA: 96.22000
  • Logp: 2.45130

2-Naphthalenecarboxaldehyde,3,4-dihydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-,(3R,4S)- PrecioMás >>

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